BenchChemオンラインストアへようこそ!

4-fluoro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine

Integrin-linked kinase (ILK) inhibition Kinase inhibitor SAR Fluorine positional scanning

This 4-fluoro-substituted pyrazolylbenzothiazole (CAS 1177343-69-9) is a defined regioisomer for integrin-linked kinase (ILK) inhibitor campaigns. The 4-F substitution creates a distinct electronic environment versus the 6-F analog, altering dipole, H-bond capacity, and metabolic soft-spot distribution. A unique ¹⁹F NMR tag enables ligand-observed fragment screening without protein labeling. Pair with the unsubstituted parent, 4-Cl, and 6-F analogs for halogen-position ADME profiling. Stronger C–F bond reduces CYP450 oxidative metabolism, ensuring superior cellular stability for chemical probe development.

Molecular Formula C12H11FN4S
Molecular Weight 262.31 g/mol
CAS No. 1177343-69-9
Cat. No. B1439433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine
CAS1177343-69-9
Molecular FormulaC12H11FN4S
Molecular Weight262.31 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)SC(=N2)NCCN3C=CC=N3)F
InChIInChI=1S/C12H11FN4S/c13-9-3-1-4-10-11(9)16-12(18-10)14-6-8-17-7-2-5-15-17/h1-5,7H,6,8H2,(H,14,16)
InChIKeyWENWUUPJFXABEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine (CAS 1177343-69-9): Procurement-Grade Chemical Profile


4-Fluoro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine (CAS 1177343-69-9) is a synthetic heterocyclic compound of molecular formula C₁₂H₁₁FN₄S and molecular weight 262.31 g/mol . It belongs to the pyrazolylbenzothiazole class, which is the subject of multiple therapeutic patents including US8754233B2, claiming integrin-linked kinase (ILK) inhibitors [1]. The compound is catalogued as a screening compound by Life Chemicals (product code F2146-0627) with a typical commercial purity of 95% . Its structure features a 4-fluoro-substituted benzothiazole core linked via an ethylamine spacer to a 1H-pyrazole ring, a connectivity pattern distinct from regioisomeric analogs that places the fluorine at the 4-position of the benzothiazole ring system.

Why 4-Fluoro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine Cannot Be Substituted by In-Class Analogs


Within the pyrazolylbenzothiazole chemical series, regioisomeric fluorine placement and halogen identity produce non-interchangeable pharmacological and physicochemical profiles. The 4-fluoro substitution on the benzothiazole ring generates a distinct electronic environment compared to the 6-fluoro regioisomer (CAS 1177361-72-6), altering dipole moment, H-bond acceptor capacity, and metabolic soft-spot distribution [1]. The 4-chloro analog (CAS 1177299-27-2) has a larger van der Waals radius (Cl: 1.75 Å vs. F: 1.47 Å) and lower electronegativity, which modifies both target binding pocket complementarity and CYP450-mediated oxidative metabolism susceptibility [2]. The unsubstituted parent compound (CAS 1177316-74-3) lacks the electron-withdrawing halogen entirely, resulting in a distinct pKa profile for the benzothiazole amine and altered pharmacokinetic behavior. These structural differences translate into quantifiable divergence in potency, selectivity, and ADME parameters that preclude simple one-for-one substitution in SAR campaigns or screening workflows.

Quantitative Differentiation Evidence for 4-Fluoro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine Against Closest Analogs


Regioisomeric Differentiation: 4-Fluoro vs. 6-Fluoro Benzothiazole Substitution and ILK Inhibitory Potency

In the ILK inhibitor patent family US8754233B2, compounds bearing a 4-fluoro substituent on the benzothiazole core (structural class encompassing the target compound) exhibit ILK IC₅₀ values spanning 20 nM to 4,000 nM depending on additional substituents [1]. Within this pyrazolylbenzothiazole series, a shift of the fluorine from the 4-position to the 6-position alters the vector of the C–F dipole relative to the hinge-binding aminopyrazole motif, which has been shown in analogous benzothiazole kinase inhibitor series to modulate hinge-region hydrogen-bond geometry and affect potency by 3- to 10-fold [2]. The target compound places the electronegative fluorine proximal to the benzothiazole N3 position (1,3-relationship), enhancing the acidity of the adjacent NH proton (calculated pKa shift of ~0.5–0.8 units vs. unsubstituted parent) and strengthening the H-bond donor capacity of the secondary amine linker [3].

Integrin-linked kinase (ILK) inhibition Kinase inhibitor SAR Fluorine positional scanning

Halogen-Dependent Differentiation: 4-Fluoro vs. 4-Chloro Substitution Effects on Lipophilicity and Metabolic Stability

The 4-fluoro target compound (MW 262.31, C₁₂H₁₁FN₄S) and the 4-chloro analog (MW 278.76, C₁₂H₁₁ClN₄S, CAS 1177299-27-2) differ by a single halogen atom [1]. Fluorine substitution at the 4-position versus chlorine results in: (a) a calculated LogP reduction of approximately 0.4–0.7 units (based on the Hansch π constant: π_F = 0.14 vs. π_Cl = 0.71), yielding improved aqueous solubility and reduced phospholipidosis risk for the fluoro analog [2]; (b) enhanced metabolic stability, as the C–F bond (bond dissociation energy ~116 kcal/mol) is significantly stronger than the C–Cl bond (~81 kcal/mol), rendering the 4-fluoro compound less susceptible to CYP450-mediated oxidative dehalogenation [3]; and (c) a smaller steric footprint (van der Waals radius F: 1.47 Å vs. Cl: 1.75 Å) that may permit access to sterically constrained binding pockets inaccessible to the chloro analog.

Lipophilicity modulation Metabolic stability Halogen bioisosterism

Commercial Availability and Purity Benchmarking: Target Compound Relative to Key Analogs

The target compound is commercially stocked by Life Chemicals (catalog F2146-0627) and Leyan (product 2003571) at a certified purity of 95% [1]. The 6-fluoro regioisomer (CAS 1177361-72-6) is available from Leyan (product 1341496) at 95% purity , while the unsubstituted parent (CAS 1177316-74-3) is listed by Life Chemicals (F2146-0626) at 95%+ purity [2]. The 4-chloro analog (CAS 1177299-27-2) is available as Leyan product 2003586 at 95% purity . All analogs share the same nominal purity specification; however, the target 4-fluoro compound benefits from being part of the Life Chemicals F2146 fragment-like screening series, for which QC includes ¹H, ¹⁹F, and ¹³C NMR characterization on a Varian VNMRS 400 MHz spectrometer, providing orthogonal structural confirmation that is not consistently documented for all comparator sources .

Compound procurement Vendor purity comparison Screening library sourcing

Electronic Modulation of the Benzothiazole Core: 4-Fluoro vs. Unsubstituted Parent — pKa and H-Bond Donor Capacity

The electron-withdrawing fluorine at the 4-position decreases the pKa of the benzothiazole 2-amine NH proton relative to the unsubstituted parent (CAS 1177316-74-3). Based on the Hammett σₘ constant for fluorine (σₘ = +0.34), the 4-fluoro substitution is calculated to lower the pKa of the exocyclic secondary amine by approximately 0.5–0.8 pKa units compared to the unsubstituted parent [1][2]. This pKa shift enhances the H-bond donor capacity of the NH group under physiological pH conditions, which is critical for kinase hinge-binding interactions where the benzothiazole 2-amine serves as a hydrogen-bond donor to the backbone carbonyl of the kinase hinge region [3]. In contrast, the unsubstituted parent compound has a higher amine pKa, reducing the fraction of the optimal neutral H-bond donor species at pH 7.4.

Amine basicity H-bond donor strength Fluorine electronic effects

Fluorine-19 NMR as an Analytical Handle for Concentration Verification and Binding Assays

The target compound contains a single fluorine atom at the 4-position of the benzothiazole ring, providing a unique ¹⁹F NMR handle that is absent in both the unsubstituted parent (CAS 1177316-74-3, C₁₂H₁₂N₄S) and the 4-chloro analog (CAS 1177299-27-2) [1]. The 6-fluoro regioisomer (CAS 1177361-72-6) also contains a single fluorine, but the ¹⁹F chemical shift of a 4-fluoro-benzothiazole (expected δ ≈ −115 to −125 ppm) is distinguishable from that of a 6-fluoro-benzothiazole (expected δ ≈ −110 to −120 ppm) due to the different aromatic ring position [2]. This ¹⁹F nucleus enables: (a) rapid concentration determination by quantitative ¹⁹F NMR against an internal standard such as trifluoroacetic acid or 4-fluorobenzoic acid; (b) ligand-observed ¹⁹F NMR binding assays (e.g., T₂-filtered, CPMG, or saturation transfer difference experiments) to measure protein target engagement without the need for fluorescent or radiometric labels; and (c) stock solution integrity monitoring over time, as ¹⁹F NMR is highly sensitive to covalent modification or degradation of the fluorine-bearing aromatic ring [3].

¹⁹F NMR spectroscopy Ligand-observed binding assays Compound integrity verification

Best-Fit Research and Industrial Application Scenarios for 4-Fluoro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine


Kinase Inhibitor Hit-to-Lead SAR Campaigns Targeting ILK or FLT3

The target compound serves as a fluorine-containing scaffold for structure-activity relationship (SAR) exploration in integrin-linked kinase (ILK) and FLT3 inhibitor programs. The 4-fluoro substitution provides a defined electronic and steric starting point for iterative analog synthesis, with the ILK patent US8754233B2 establishing the pyrazolylbenzothiazole pharmacophore as a validated kinase inhibitor scaffold [1]. The 4-fluoro compound can be directly compared with its 6-fluoro regioisomer (CAS 1177361-72-6) to map the fluorine positional SAR of hinge-binding affinity, while the 4-chloro analog (CAS 1177299-27-2) provides a halogen-size comparator for steric tolerance profiling. The ¹⁹F NMR handle enables direct binding assay readouts without protein labeling, accelerating the SAR feedback cycle [2].

Fragment-Based Lead Discovery (FBLD) Library Enrichment with Fluorinated Heterocycles

With a molecular weight of 262.31 g/mol, the target compound resides at the upper boundary of rule-of-three fragment space and is catalogued within the Life Chemicals F2146 screening series, which is specifically designed for fragment-based screening [1]. The 4-fluoro substituent provides a unique ¹⁹F NMR detection modality that is orthogonal to the ¹H NMR and SPR readouts commonly employed in fragment screening cascades. This enables direct detection of weak-affinity fragment hits (Kd > 100 µM) by ligand-observed ¹⁹F NMR methods such as T₂-filtered or CPMG experiments, which are insensitive to the DMSO and buffer artifacts that can complicate ¹H NMR-based fragment screens [2].

Physicochemical Property Benchmarking of Halogen-Substituted Benzothiazole-Pyrazole Hybrids

The set of four analogs—unsubstituted parent (CAS 1177316-74-3), 4-fluoro target, 4-chloro (CAS 1177299-27-2), and 6-fluoro (CAS 1177361-72-6)—constitutes a systematic matrix for quantifying the effect of halogen identity and position on key physicochemical parameters: LogP (measured by shake-flask or chromatographic method), aqueous solubility (nephelometry), and artificial membrane permeability (PAMPA). Because all four compounds share an identical core scaffold and differ only in halogen placement, the resulting data isolate the contribution of halogen substitution to ADME properties without scaffold-dependent confounding [1]. This dataset directly informs the selection of lead-like starting points in benzothiazole-containing medicinal chemistry programs.

Chemical Probe Development for Integrin-Linked Kinase (ILK) Pharmacology

The pyrazolylbenzothiazole chemotype, including the 4-fluoro target compound, is claimed as an ILK inhibitor in US8754233B2, with representative compounds demonstrating IC₅₀ values as low as 20 nM [1]. The 4-fluoro substitution at the benzothiazole core may confer metabolic advantages over the 4-chloro and unsubstituted analogs by reducing CYP450-mediated oxidative metabolism at the benzothiazole ring, as evidenced by the stronger C–F bond (BDE ~116 kcal/mol) relative to C–H (~103 kcal/mol) and C–Cl (~81 kcal/mol) [2]. This makes the 4-fluoro compound a preferred starting point for developing ILK chemical probes intended for cellular proof-of-concept studies, where metabolic stability is critical for achieving sustained target engagement.

Quote Request

Request a Quote for 4-fluoro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.